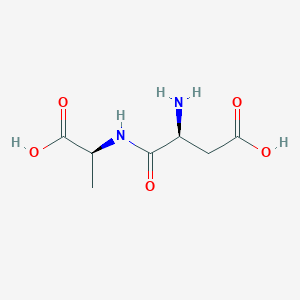

H-Asp-Ala-OH

描述

Aspartylalanine has been reported in Ambystoma mexicanum with data available.

found in pig brain

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFTQLHHHJEMK-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928569 | |

| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-02-8 | |

| Record name | Aspartylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aspartylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Asp-Ala-OH chemical properties and structure

An In-depth Technical Guide to H-Asp-Ala-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide this compound, also known as L-Aspartyl-L-Alanine. This document serves as a technical resource, summarizing key data and protocols to support research and development activities.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | [1] |

| Common Name | L-Aspartyl-L-alanine | [2] |

| Synonyms | Asp-Ala, alpha-Aspartylalanine, this compound | [1][3] |

| Molecular Formula | C₇H₁₂N₂O₅ | [2][3] |

| CAS Number | 13433-02-8 | [2][3] |

| SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 204.18 g/mol | [2][3] |

| Monoisotopic Mass | 204.07462149 Da | [4] |

| pKa Values (Estimated) | ~2.1 (C-terminal COOH), ~3.9 (Asp side-chain COOH), ~9.8 (N-terminal NH₃⁺) | [5][6] |

| Isoelectric Point (pI) (Calculated) | ~2.98 | [7][8] |

| logP (Computed) | -4.1 to -4.6 | [4] |

| Water Solubility | Predicted to be soluble in water; solubility is pH-dependent.[9][10] | |

| Storage Temperature | Store at ≤ -15°C | [3] |

Chemical Structure

This compound is a dipeptide composed of an L-aspartic acid residue linked to an L-alanine residue via a peptide bond. The structure includes three ionizable groups: the N-terminal α-amino group of aspartic acid, the C-terminal α-carboxyl group of alanine, and the β-carboxyl group on the aspartic acid side chain. Its zwitterionic form is predominant at its isoelectric point.

Caption: Logical structure of this technical guide.

Experimental Protocols

The following sections detail standard methodologies for the chemical synthesis, purification, and characterization of this compound.

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the synthesis of this compound using the widely adopted Fmoc/tBu strategy.

-

Resin Preparation :

-

Swell a 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF).

-

-

Loading of the First Amino Acid (Fmoc-Ala-OH) :

-

Dissolve Fmoc-Ala-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the solution to the swelled resin and agitate for 2 hours.

-

Cap any remaining active sites on the resin by adding a solution of DCM/methanol/DIPEA (80:15:5) and agitating for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection :

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of the Second Amino Acid (Fmoc-Asp(OtBu)-OH) :

-

In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents) with a coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection :

-

Repeat the Fmoc deprotection step as described in step 3.

-

-

Cleavage and Global Deprotection :

-

Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and stir for 2 hours at room temperature. This step removes the side-chain protecting group (OtBu) and cleaves the peptide from the resin.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Washing :

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

-

II. Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.

-

System Preparation :

-

Column : C18 stationary phase.

-

Mobile Phase A : 0.1% TFA in HPLC-grade water.

-

Mobile Phase B : 0.1% TFA in acetonitrile.

-

Detector : UV at 214 nm and 280 nm.

-

-

Sample Preparation :

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

-

Purification Protocol :

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient, for example, 5% to 45% Mobile Phase B over 40 minutes.

-

Collect fractions corresponding to the major peak detected by UV absorbance.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (e.g., >98%).

-

Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

-

III. Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

-

Sample Preparation :

-

Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid.

-

-

Mass Spectrometry Analysis :

-

Instrument : Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode : Positive ion mode.

-

Analysis : Acquire the full scan mass spectrum. The expected [M+H]⁺ ion for this compound (C₇H₁₂N₂O₅) is approximately 205.08 m/z.

-

Caption: Standard workflow for peptide purification and analysis.

Biological Context and Signaling

This compound is a dipeptide composed of the proteinogenic amino acids aspartic acid and alanine. In biological systems, it is primarily considered a product of protein digestion or catabolism.[11] While some dipeptides are known to have specific cell-signaling or physiological effects, this compound is more commonly utilized in research as a building block in peptide synthesis or for studying enzyme-protein interactions.[2]

Some research suggests that related compounds may have neuroprotective effects against conditions like hypoxia and glutamate (B1630785) toxicity.[12] However, this compound is not associated with a specific, well-defined signaling pathway in the manner of a primary signaling molecule. Its biological relevance is more closely tied to the broader "Alanine, Aspartate, and Glutamate Metabolism" pathways, where its constituent amino acids are key intermediates in processes like the urea (B33335) cycle, gluconeogenesis, and neurotransmission.[13][14] Aspartate itself acts as an excitatory neurotransmitter.[13]

References

- 1. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13433-02-8 | FA107993 | Biosynth [biosynth.com]

- 4. H-ASP-beta-ALA-OH | C7H12N2O5 | CID 7019995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Aspartic acid - Wikipedia [en.wikipedia.org]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Amino Acids [vanderbilt.edu]

- 9. benchchem.com [benchchem.com]

- 10. Dipeptide - Wikipedia [en.wikipedia.org]

- 11. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]

- 12. H-Asp(Ala-OH)-OH | 13110-25-3 | FA107995 | Biosynth [biosynth.com]

- 13. PathWhiz [smpdb.ca]

- 14. researchgate.net [researchgate.net]

Synthesis of L-Aspartyl-L-Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methodologies for the synthesis of the dipeptide L-Aspartyl-L-Alanine. It covers both chemical and enzymatic approaches, offering detailed experimental protocols, quantitative data, and visualizations to support research and development in peptide chemistry and drug discovery.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and efficient method for the chemical synthesis of L-Aspartyl-L-Alanine. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely adopted for a controlled, stepwise assembly of the dipeptide on a solid support.

Protecting Group Strategy

The synthesis of peptides containing L-aspartic acid requires careful selection of a side-chain protecting group to prevent the formation of an aspartimide byproduct. For the synthesis of L-Aspartyl-L-Alanine, the β-carboxyl group of L-aspartic acid is typically protected as a tert-butyl ester (OtBu). This acid-labile protecting group is compatible with the base-labile Fmoc group used for temporary N-terminal protection.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis

This protocol outlines the manual synthesis of L-Aspartyl-L-Alanine on a pre-loaded L-Alanine Wang resin.

Materials:

-

Fmoc-L-Ala-Wang resin (0.5-0.8 mmol/g loading)

-

Fmoc-Asp(OtBu)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Shake for 20 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Coupling of Fmoc-Asp(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Final Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Shake for 20 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

-

Dry the resin under vacuum.

-

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin.

-

Shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of TFA.

-

-

Precipitation and Purification:

-

Concentrate the combined filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data

| Parameter | Typical Value |

| Resin Loading | 0.5 - 0.8 mmol/g |

| Amino Acid Excess | 3 equivalents |

| Coupling Reagent Excess | 2.9 equivalents |

| Coupling Time | 2 hours |

| Cleavage Time | 2 hours |

| Crude Purity (by HPLC) | 75-85% |

| Overall Yield (after purification) | 60-70% |

Experimental Workflow Diagram

Aspartimide Formation Pathway

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Thermolysin, a thermostable metalloproteinase, has been successfully employed for the synthesis of the closely related dipeptide, aspartame (B1666099) (L-Aspartyl-L-phenylalanine methyl ester), and is a promising candidate for the synthesis of L-Aspartyl-L-Alanine.

Principle of Enzymatic Synthesis with Thermolysin

Thermolysin catalyzes the formation of a peptide bond between a protected L-aspartic acid derivative and an L-alanine ester. The reaction is typically carried out in a two-phase aqueous-organic system or in an organic solvent with a low water content to shift the equilibrium towards synthesis rather than hydrolysis.

Experimental Protocol: Thermolysin-Catalyzed Synthesis

Materials:

-

N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp)

-

L-Alanine methyl ester hydrochloride (L-Ala-OMe·HCl)

-

Immobilized Thermolysin

-

Ethyl acetate (B1210297)

-

Citrate (B86180) buffer (pH 5.0)

-

Sodium bicarbonate

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Stirred-tank reactor

Procedure:

-

Substrate Preparation:

-

Dissolve Z-Asp and L-Ala-OMe·HCl in the citrate buffer.

-

Adjust the pH to 5.0 with a saturated solution of sodium bicarbonate.

-

-

Reaction Setup:

-

Add the aqueous substrate solution to an equal volume of ethyl acetate in the reactor.

-

Add immobilized thermolysin to the reaction mixture.

-

-

Reaction Conditions:

-

Stir the mixture at a controlled temperature (e.g., 40°C).

-

Monitor the reaction progress by taking samples from the organic phase and analyzing them by HPLC.

-

-

Work-up and Product Isolation:

-

Once the reaction reaches equilibrium, separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude protected dipeptide (Z-L-Aspartyl-L-Alanine-OMe).

-

-

Deprotection:

-

The protecting groups (Z and methyl ester) can be removed by standard methods such as catalytic hydrogenation (for the Z group) and saponification (for the methyl ester) to yield L-Aspartyl-L-Alanine.

-

Quantitative Data (Estimated)

| Parameter | Estimated Value |

| Substrate Concentration | 0.1 - 0.5 M |

| Enzyme Loading | 10-50 mg/mL |

| Reaction Time | 24-48 hours |

| pH | 5.0 - 6.0 |

| Temperature | 40 - 50 °C |

| Conversion Yield | 70-90% |

Enzymatic Synthesis Workflow

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of L-Aspartyl-L-Alanine. Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy is a well-established and highly efficient method for obtaining the dipeptide in high purity and yield, although careful control of reaction conditions is necessary to minimize aspartimide formation. Enzymatic synthesis with thermolysin presents a more environmentally friendly approach with high specificity, but requires optimization of reaction conditions to maximize the synthetic yield over hydrolysis. The choice of method will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources.

The Biological Role of H-Asp-Ala-OH: An Analysis of Current Scientific Knowledge

For Immediate Release

Shanghai, China – December 16, 2025 – An in-depth review of available scientific literature reveals that the dipeptide H-Asp-Ala-OH (Aspartyl-Alanine) is primarily recognized as a fundamental building block in peptide synthesis and a product of protein metabolism, with a notable absence of evidence for a specific, defined role in cellular signaling or other discrete biological processes. While its constituent amino acids, L-aspartic acid and L-alanine, are integral to numerous cellular functions, the dipeptide itself has not been identified as a key signaling molecule or metabolic regulator in published research.

This compound is a dipeptide composed of an aspartic acid residue and an alanine (B10760859) residue.[1] In the context of cellular biology, it is considered an intermediate in protein catabolism, resulting from the breakdown of larger proteins.[1] While some dipeptides are known to have physiological or cell-signaling effects, this compound is largely considered a transient molecule, destined for further breakdown into its constituent amino acids by peptidases.[1] The Human Metabolome Database categorizes Aspartyl-Alanine as an "expected" metabolite, indicating its potential presence in human tissues, though it has not yet been definitively identified in human biofluids.[1]

Commercially, this compound is available for research purposes, primarily for use in peptide synthesis and drug development.[2][3] Some commercial suppliers suggest its investigation for potential therapeutic benefits, including neuroprotection and metabolic regulation, but these claims are not substantiated by peer-reviewed scientific studies in the available literature.[2] It is important to distinguish this compound from similar-sounding but structurally different molecules that may have documented biological activity.

The individual components of this compound, L-aspartic acid and L-alanine, have well-characterized and essential roles in cellular processes.

L-Aspartic Acid: A Key Metabolic and Signaling Molecule

L-aspartic acid is a non-essential amino acid that can be synthesized by the human body.[4] It plays a crucial role in the urea (B33335) cycle, the malate-aspartate shuttle, and as a precursor for the synthesis of other amino acids, purines, and pyrimidines.[4] Furthermore, D-aspartate, a stereoisomer, has been identified as a signaling molecule in the nervous and neuroendocrine systems, involved in nervous system development and hormone regulation.[5]

L-Alanine: Central to Energy Metabolism

L-alanine is another non-essential amino acid critical for the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is a key substrate for gluconeogenesis in the liver, thereby playing a vital role in maintaining blood glucose levels.

The Fate of Dipeptides in Cellular Processes

Dipeptides like this compound are typically transported into cells via specific dipeptide transporters. Once inside the cell, they are rapidly hydrolyzed by intracellular peptidases into their individual amino acids. These amino acids then enter their respective metabolic pathways.

The logical workflow for the cellular processing of this compound is illustrated below:

Caption: Cellular uptake and metabolism of this compound.

Conclusion

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13433-02-8 | FA107993 | Biosynth [biosynth.com]

- 4. Aspartic acid - Wikipedia [en.wikipedia.org]

- 5. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-Asp-Ala-OH (CAS 13433-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Asp-Ala-OH (L-Aspartyl-L-Alanine), CAS number 13433-02-8. It covers its physicochemical properties, synthesis, characterization, and known biological activities, with a focus on its potential neuroprotective and metabolic regulatory roles. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, neuroscience, and pharmaceutical development. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of key processes to facilitate understanding and application in a laboratory setting.

Introduction

This compound, also known as L-Aspartyl-L-Alanine, is a dipeptide composed of the amino acids L-aspartic acid and L-alanine.[1] As a fundamental building block in peptide chemistry, it serves as a valuable tool in peptide synthesis and the development of more complex molecules.[1][2] Beyond its role in synthesis, this compound is under investigation for its potential therapeutic benefits, particularly in the areas of neuroprotection and metabolic regulation.[1][3] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13433-02-8 | [1][4] |

| Molecular Formula | C₇H₁₂N₂O₅ | [1][5] |

| Molecular Weight | 204.18 g/mol | [1][5] |

| Synonyms | L-Aspartyl-L-Alanine, alpha-Asp-Ala, N-L-alpha-Aspartyl-L-alanine | [5] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Store at -20°C | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Wang resin pre-loaded with Fmoc-Ala. The side chain of aspartic acid is protected with a tert-butyl (tBu) group to prevent side reactions.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HBTU and DIPEA)

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

-

Reaction vessel, filtration apparatus

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from alanine (B10760859).

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of Fmoc-Asp(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (2 equivalents relative to resin loading) in DMF.

-

Add the activating agents (e.g., DIC and Oxyma Pure, 2 equivalents each) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Add 20% piperidine/DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added aspartic acid.

-

Drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

CAUTION: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the OtBu protecting group from the aspartic acid side chain.[6]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether to remove scavengers.

-

Dry the peptide pellet under vacuum.

-

Purification

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the retention time of the dipeptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure: Dissolve the crude peptide in Mobile Phase A and inject it onto the equilibrated column. Collect fractions corresponding to the major peak and confirm the purity and identity by mass spectrometry. Lyophilize the pure fractions to obtain the final product.

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using a combination of analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Results |

| Mass Spectrometry (MS) | The calculated monoisotopic mass is 204.0746 g/mol . Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 205.0824. |

| ¹H NMR | The spectrum will show characteristic peaks for the protons of the aspartic acid and alanine residues. Chemical shifts will be influenced by the peptide bond and the ionization state of the terminal amino and carboxyl groups. |

| ¹³C NMR | The spectrum will display seven distinct carbon signals corresponding to the molecular structure. The carbonyl carbons of the peptide bond and carboxyl groups will appear downfield.[7] |

| FTIR Spectroscopy | The spectrum will exhibit characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (carboxylic acids and amides), and O-H stretching (carboxylic acids).[8] |

Biological Activity and Potential Applications

This compound has been noted for its potential biological activities, particularly in the central nervous system and in metabolic processes.

Neuroprotective Effects

Commercial sources have reported that a related compound, H-Asp(Ala-OH)-OH (beta-aspartylalanine), exhibits neuroprotective properties.[3] It is suggested to have a high affinity for the cerebral cortex with a dissociation constant (Kd) of 1.5 nM and has been observed in brain tissue at a concentration of 3.3 µg/g.[3] The reported neuroprotective effects include protection against hypoxia, glutamate (B1630785) toxicity, and oxygen deprivation.[3] While these findings are promising, they require validation through independent, peer-reviewed research for this compound.

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Cell Culture: Culture neuronal cells to an appropriate confluency in 96-well plates.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 2-4 hours).

-

Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for a short duration (e.g., 15-30 minutes).

-

Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium (with or without this compound).

-

Viability Assessment: After 24-48 hours, assess cell viability using a standard method such as the MTT assay or LDH release assay.

-

Data Analysis: Compare the viability of cells treated with this compound and glutamate to control groups (untreated, glutamate only) to determine the neuroprotective effect.

Experimental Protocol: In Vitro Hypoxia Model

This protocol describes a general method for evaluating the protective effects of this compound in a model of hypoxic injury.

-

Cell Culture: Plate neuronal cells in a suitable culture vessel.

-

Pre-treatment: Incubate cells with different concentrations of this compound.

-

Hypoxia Induction: Place the cells in a hypoxic chamber with a low oxygen environment (e.g., 1% O₂) for a specified duration (e.g., 6-24 hours).

-

Reoxygenation: Return the cells to a normoxic environment (21% O₂).

-

Assessment: After a recovery period, evaluate cell death (e.g., using TUNEL staining for apoptosis) and oxidative stress markers (e.g., ROS production assays).

-

Analysis: Compare the outcomes in this compound treated cells to those in the hypoxia-only control group.

Role in Metabolic Regulation

Aspartic acid is a key metabolite involved in numerous cellular processes, including the malate-aspartate shuttle, which is crucial for energy metabolism in the brain.[9] It serves as a precursor for the synthesis of other amino acids and is involved in the urea (B33335) cycle and gluconeogenesis.[10] The dipeptide this compound, as a source of aspartate and alanine, may play a role in these metabolic pathways. Further research is needed to elucidate the specific effects of the dipeptide on metabolic enzyme kinetics and overall cellular metabolism.

Signaling Pathway Involvement

The biological effects of this compound, particularly its potential neuroprotective actions, are likely mediated through specific signaling pathways. Aspartate itself is an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors.[11] Over-activation of these receptors by glutamate is a key mechanism of excitotoxic neuronal death.[12][13] It is plausible that this compound or its constituent amino acids could modulate this pathway. One proposed mechanism involves the neuron-to-astrocyte trafficking of aspartate, which is crucial for the synthesis of glutamate and glutamine, thereby influencing neurotransmitter homeostasis.[14]

Aspartate-Glutamate Signaling Pathway

Caption: Neuron-to-Astrocyte Aspartate-Glutamate Signaling Pathway.

Conclusion

This compound is a dipeptide with significant potential in both biochemical research and pharmaceutical development. Its synthesis via established solid-phase methods is straightforward, and it can be readily characterized by standard analytical techniques. While preliminary data suggests promising neuroprotective activities, further rigorous investigation is required to fully elucidate its biological functions and therapeutic potential. This technical guide provides a solid foundation for researchers to undertake such studies, offering detailed methodologies and a summary of the current state of knowledge. The exploration of its role in metabolic regulation and specific signaling pathways represents a fertile area for future research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. H-Asp(Ala-OH)-OH | 13110-25-3 | FA107995 | Biosynth [biosynth.com]

- 4. This compound | 13433-02-8 | FA107993 | Biosynth [biosynth.com]

- 5. Aspartylalanine | C7H12N2O5 | CID 5491963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kpwulab.com [kpwulab.com]

- 11. Aspartate release and signalling in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamate, excitotoxicity and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of H-Asp-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide H-Asp-Ala-OH (Aspartyl-Alanine) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail predicted spectroscopic data, comprehensive experimental protocols, and visual representations of the molecular structure and fragmentation pathways to support research and development activities.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established principles of NMR and mass spectrometry, supported by computational models and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These values are estimations and may vary based on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Hα (Asp) | ~4.5 - 4.7 | Doublet of Doublets |

| Hβ (Asp) | ~2.7 - 2.9 | Multiplet |

| Hα (Ala) | ~4.3 - 4.5 | Quartet |

| CH₃ (Ala) | ~1.4 | Doublet |

| NH (Ala) | ~8.2 | Doublet |

| NH₂ (Asp) | ~8.3 | Singlet (broad) |

| OH (Asp) | ~12.0 | Singlet (broad) |

| OH (Ala) | ~12.5 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (δ) ppm |

| C=O (Asp, side chain) | ~175 |

| C=O (Asp, backbone) | ~173 |

| C=O (Ala, backbone) | ~176 |

| Cα (Asp) | ~52 |

| Cβ (Asp) | ~38 |

| Cα (Ala) | ~50 |

| Cβ (Ala) | ~18 |

Mass Spectrometry (MS)

The predicted mass spectrometry data for this compound is summarized below. The monoisotopic mass of the dipeptide is 204.07 g/mol . The expected fragmentation pattern in collision-induced dissociation (CID) will primarily yield b and y ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion Type | Fragment Structure | Predicted m/z |

| [M+H]⁺ | This compound + H⁺ | 205.08 |

| b₁ | H-Asp⁺ | 116.04 |

| y₁ | H-Ala-OH + H⁺ | 90.05 |

| b₂ | H-Asp-Ala⁺ | 187.08 |

| y₂ | This compound + H⁺ - H₂O | 187.08 |

Molecular Structure and Fragmentation Pathway

Caption: Molecular structure of this compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Caption: General workflow for NMR analysis of this compound.

3.1.1. Sample Preparation

-

Weigh 1-5 mg of this compound and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

3.1.2. NMR Data Acquisition

-

Insert the sample into a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

3.1.3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the chemical shifts to an internal standard (e.g., DSS for D₂O or TMS for organic solvents).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

Mass Spectrometry Protocol

Caption: General workflow for Mass Spectrometry analysis.

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as water or methanol.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.

3.2.2. Mass Spectrometry Data Acquisition

-

Introduce the sample into the mass spectrometer using direct infusion or via liquid chromatography (LC).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 205.08) as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) and acquire the product ion spectrum.

3.2.3. Data Analysis

-

Analyze the full scan spectrum to confirm the mass of the molecular ion.

-

Interpret the MS/MS spectrum to identify the characteristic b and y fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern to confirm the amino acid sequence.

Conclusion

This guide provides a comprehensive overview of the spectroscopic analysis of this compound. The predicted NMR and mass spectrometry data, along with the detailed experimental protocols and visual diagrams, serve as a valuable resource for researchers and professionals in the field of drug development and biochemical analysis. While the provided data is based on predictive models, it offers a strong foundation for the experimental characterization of this dipeptide.

Thermochemical Properties of L-Aspartyl-L-Alanine: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartyl-L-Alanine, a dipeptide composed of the amino acids L-aspartic acid and L-alanine, serves as a fundamental component in various biochemical and pharmaceutical contexts. A comprehensive understanding of its thermochemical properties is paramount for applications ranging from reaction engineering and stability analysis to the computational modeling of peptide dynamics and drug-receptor interactions. This technical guide provides a detailed overview of the thermochemical data for L-Aspartyl-L-Alanine, leveraging available data for its constituent amino acids due to the current scarcity of direct experimental values for the dipeptide. Furthermore, this guide outlines the established experimental and computational methodologies for determining these critical thermodynamic parameters.

Thermochemical Data

Table 1: Thermochemical Data for L-Aspartic Acid (C₄H₇NO₄)

| Thermochemical Property | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (Solid) | -973.3 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (Solid) | -1599.1 | kJ/mol | [1] |

| Standard Molar Entropy (Solid, 1 bar) | 170.3 | J/mol·K | [1] |

| Constant Pressure Heat Capacity (Solid) | 155.18 (at 298.15 K) | J/mol·K | [1] |

| Melting Point | 270 °C | °C | [2][3] |

| Decomposition Temperature | 324 °C | °C | [3] |

Table 2: Thermochemical Data for L-Alanine (C₃H₇NO₂)

| Thermochemical Property | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (Solid) | -560.0 ± 1.7 | kJ/mol | [4] |

| Standard Molar Enthalpy of Combustion (Solid) | -1621.0 ± 1.7 | kJ/mol | [4] |

| Standard Molar Entropy (Solid, 1 bar) | 129.21 | J/mol·K | [4] |

| Constant Pressure Heat Capacity (Solid) | 115.0 (at 298 K) | J/mol·K | [4] |

| Enthalpy of Sublimation | 139.7 ± 1.2 | kJ/mol | [4] |

Experimental Protocols

The determination of thermochemical data for peptides like L-Aspartyl-L-Alanine relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermochemical parameters.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the crystalline sample is prepared.[5]

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure vessel known as a "bomb." An ignition wire is positioned in contact with the sample.[5][6]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[5][7]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.[6][8]

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.[7]

-

Temperature Measurement: The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.[9]

-

Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids.[7][9]

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation is determined by measuring the vapor pressure of a substance as a function of temperature using the Knudsen effusion method.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.[10]

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.[11]

-

Temperature Control: The temperature of the cell is precisely controlled and varied.[11]

-

Mass Loss Measurement: The rate of mass loss due to the effusion of the vapor through the orifice is measured at different temperatures. This can be done using a mass spectrometer to monitor the effusing vapor.[12][13]

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss.[10]

-

Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (Clausius-Clapeyron equation).[12]

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature. It can also be used to study phase transitions.[14][15]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the sample is hermetically sealed in a sample pan. An empty pan is used as a reference.[16]

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument.[16]

-

Temperature Program: The instrument heats or cools the sample and reference pans at a controlled rate over a specified temperature range.[16]

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is proportional to the sample's heat capacity.[15]

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard, typically sapphire.[17]

For thermally labile molecules like dipeptides that may decompose before melting, Fast Scanning Calorimetry (FSC) can be employed. FSC utilizes extremely high heating and cooling rates (thousands of K/s) to outrun decomposition processes, allowing for the measurement of melting properties.[18][19][20]

References

- 1. Aspartic acid [webbook.nist.gov]

- 2. Aspartic acid - Wikipedia [en.wikipedia.org]

- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General Bomb Run Procedure [uagra.uninsubria.it]

- 6. biopchem.education [biopchem.education]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. youtube.com [youtube.com]

- 9. seas.upenn.edu [seas.upenn.edu]

- 10. scranton.edu [scranton.edu]

- 11. Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyzing Heat Capacity Profiles of Peptide-Containing Membranes: Cluster Formation of Gramicidin A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Dipeptide H-Asp-Ala-OH: A Technical Guide to its Discovery, Properties, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Asp-Ala-OH, also known as Aspartyl-Alanine, is a dipeptide composed of L-aspartic acid and L-alanine. As a product of protein catabolism, it represents a fundamental building block in biochemistry.[1] While its constituent amino acids are extensively studied, the body of research specifically focused on the dipeptide itself is limited. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible history of its discovery based on the individual amino acids, and detailed, representative experimental protocols for its synthesis and analysis. Furthermore, this document explores its potential, though largely uninvestigated, biological roles and signaling pathways, drawing inferences from the known functions of aspartate and alanine (B10760859).

Introduction

Dipeptides, the simplest members of the peptide family, play a variety of roles in biological systems, from metabolic intermediates to signaling molecules.[1] this compound (Aspartyl-Alanine) is a dipeptide that, while not extensively studied for its specific biological activities, is of interest due to the significant roles of its constituent amino acids, L-aspartic acid and L-alanine. L-aspartic acid is a proteinogenic amino acid with a critical role in the urea (B33335) cycle, gluconeogenesis, and as a precursor to other amino acids and nucleotides.[2][3] L-alanine is a non-essential amino acid central to glucose-alanine cycle and a key component of many proteins.

This technical guide aims to provide a thorough resource on this compound for researchers and professionals in drug development. It will cover the fundamental chemical and physical properties, delve into the history of its constituent amino acids to provide a historical context for the dipeptide, and present detailed, representative experimental protocols for its chemical synthesis and purification. The guide will also feature visualizations of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding.

Discovery and History

-

L-Aspartic Acid: Aspartic acid was first discovered in 1827 by the French pharmacist Auguste-Arthur Plisson.[4] He and Étienne-Ossian Henry isolated it from asparagine, which had been discovered in asparagus juice in 1806.[4] The hydrolysis of asparagine yielded this new amino acid.[4]

-

L-Alanine: The discovery of alanine is attributed to the German chemist Adolph Strecker in 1850. He synthesized it from a mixture of acetaldehyde, ammonia, and hydrogen cyanide in a reaction now known as the Strecker synthesis.

The first chemical synthesis of a dipeptide, Glycyl-glycine, was achieved by Emil Fischer and Ernest Fourneau in 1901. This pioneering work on peptide synthesis laid the foundation for the eventual synthesis of all dipeptides, including this compound. Given the simplicity of the molecule, it is likely that this compound was first synthesized in the early 20th century as part of the systematic efforts to synthesize and characterize small peptides.

Chemical and Physical Properties

This compound is a dipeptide with the chemical formula C7H12N2O5 and a molecular weight of 204.18 g/mol .[5][6][7] It is composed of an L-aspartic acid residue and an L-alanine residue linked by a peptide bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | L-Aspartyl-L-alanine | [5] |

| Molecular Formula | C7H12N2O5 | [5][6][7] |

| Molecular Weight | 204.18 g/mol | [5][6][7] |

| CAS Number | 13433-02-8 | [5][6][7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Isoelectric Point (pI) | ~3.0 |

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways of this compound have not been extensively investigated. However, based on the known functions of its constituent amino acids, several potential roles can be hypothesized.

This compound is considered an incomplete breakdown product of protein digestion or catabolism.[1] While many dipeptides are short-lived intermediates, some are known to have physiological or cell-signaling effects.[1]

The metabolic pathways of aspartate and alanine are well-characterized. The "Alanine, aspartate and glutamate (B1630785) metabolism" pathway is a central hub in amino acid metabolism.

Metabolic pathways of Alanine and Aspartate.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from alanine.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of Aspartic Acid:

-

Dissolve Fmoc-Asp(OtBu)-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added aspartic acid with 20% piperidine in DMF as described in step 2.

-

Washing: Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude this compound can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification by RP-HPLC

Instrumentation:

-

Preparative RP-HPLC system with a C18 column.

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Protocol:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of mobile phase B, for example, 5-95% B over 30 minutes.

-

Monitor the elution profile at 220 nm.

-

Collect fractions containing the pure this compound.

-

Confirm the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Quantitative Data

Table 2: Biological Activity of a Related Compound: H-Asp(Ala-OH)-OH

| Parameter | Value | Target/System | Reference |

| Kd | 1.5 nM | Cerebral Cortex | [8] |

Conclusion

This compound is a simple dipeptide with a chemical history rooted in the discovery of its constituent amino acids, L-aspartic acid and L-alanine. While its specific biological functions remain largely unexplored, its role as a product of protein metabolism is clear. The experimental protocols detailed in this guide provide a robust framework for its synthesis and purification, enabling further investigation into its potential physiological roles. The lack of quantitative data on its biological activity presents a clear opportunity for future research. A deeper understanding of the bioactivity of small peptides like this compound could open new avenues in drug discovery and development, particularly in areas where the modulation of metabolic or signaling pathways involving aspartate and alanine is desirable. Further studies are warranted to elucidate the specific interactions and effects of this fundamental dipeptide in biological systems.

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]

- 2. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aspartic acid - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Aspartylalanine | C7H12N2O5 | CID 5491963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 13433-02-8 | FA107993 | Biosynth [biosynth.com]

- 8. H-Asp(Ala-OH)-OH | 13110-25-3 | FA107995 | Biosynth [biosynth.com]

H-Asp-Ala-OH (Aspartylalanine): A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Metabolic Fate, Analytical Quantification, and Putative Signaling Roles of a Neuropeptide Candidate

Abstract

H-Asp-Ala-OH, the dipeptide L-Aspartyl-L-Alanine, is an endogenous metabolite found in mammalian brain tissue. While its precise physiological role is yet to be fully elucidated, emerging evidence suggests its involvement in neuromodulatory or neurotransmitter functions. This technical guide provides a comprehensive overview of this compound as a metabolite, consolidating current knowledge on its biosynthesis, degradation, and potential signaling pathways. Detailed experimental protocols for its quantification and visualization of key metabolic and signaling pathways are presented to facilitate further research in this area.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized as bioactive molecules with diverse physiological roles beyond being mere intermediates in protein metabolism[1]. This compound (Aspartylalanine) is one such dipeptide, composed of the amino acids L-aspartic acid and L-alanine. Its presence in the central nervous system, coupled with a high binding affinity in the cerebral cortex, points towards a potential role in neurotransmission or neuromodulation[2]. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge regarding this compound, from its metabolic pathways to its potential functional significance.

Biosynthesis of this compound

The direct enzymatic synthesis of this compound in a single step has not been definitively characterized in mammalian systems. However, its biosynthesis can be inferred from the well-established pathways of its constituent amino acids and the general mechanisms of peptide bond formation.

Synthesis of Precursor Amino Acids

Both L-aspartic acid and L-alanine are non-essential amino acids, meaning they can be synthesized de novo in the human body from intermediates of central metabolism[3][4].

-

L-Aspartic Acid: Synthesized by the transamination of oxaloacetate, an intermediate of the citric acid cycle (TCA cycle). This reaction is catalyzed by aspartate aminotransferase[4].

-

L-Alanine: Primarily synthesized via the transamination of pyruvate, the end product of glycolysis, by alanine (B10760859) aminotransferase.

Dipeptide Formation

The formation of the peptide bond between L-aspartic acid and L-alanine to yield this compound is likely catalyzed by a peptide synthetase or through the reverse reaction of a peptidase. Nonribosomal peptide synthetases (NRPSs) are known to catalyze the formation of dipeptides, though a specific NRPS for this compound has not been identified[5][6]. Alternatively, under specific cellular conditions, peptidases can catalyze the thermodynamically unfavorable synthesis of peptide bonds[2].

References

- 1. Importance of a N-terminal aspartate in the internalization of the neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptides of glutamate and aspartate may be endogenous neuroexcitants in the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uwec.edu [chem.uwec.edu]

- 6. Construction of hybrid peptide synthetases for the production of alpha-l-aspartyl-l-phenylalanine, a precursor for the high-intensity sweetener aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Endogenous Functions of L-Aspartyl-L-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartyl-L-Alanine is a dipeptide composed of the essential amino acids L-aspartic acid and L-alanine. While its presence as a metabolic product is known, a comprehensive understanding of its specific endogenous functions remains an area of active investigation. This technical guide synthesizes the current, albeit limited, knowledge surrounding L-Aspartyl-L-Alanine, focusing on its probable biosynthesis, potential physiological roles, and the experimental methodologies required to elucidate its functions. Drawing inferences from the well-established roles of its constituent amino acids, this document explores the hypothetical involvement of L-Aspartyl-L-Alanine in neurotransmission and metabolic regulation. This guide also provides detailed experimental protocols and data presentation frameworks to aid researchers in the systematic investigation of this and other novel dipeptides.

Introduction

Endogenous dipeptides are increasingly recognized as important signaling molecules and metabolic intermediates. L-Aspartyl-L-Alanine, a dipeptide comprised of L-aspartic acid and L-alanine, has been identified in various biological contexts, although its specific physiological roles are not yet well-defined[1]. The constituent amino acids, L-aspartate and L-alanine, are pivotal in central metabolism and neurotransmission, suggesting that their combined form as a dipeptide may possess unique biological activities[2][3][4]. This document aims to provide a comprehensive overview of the potential endogenous functions of L-Aspartyl-L-Alanine, propose avenues for future research, and detail the experimental approaches necessary to uncover its physiological significance.

Biosynthesis and Metabolism

The precise enzymatic machinery for the endogenous synthesis of L-Aspartyl-L-Alanine in mammals has not been definitively identified. However, its formation can be logically inferred from known biochemical pathways.

Putative Biosynthesis

The synthesis of L-Aspartyl-L-Alanine likely involves the formation of a peptide bond between L-aspartic acid and L-alanine. This could potentially be catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, although such enzymes are more commonly found in microorganisms[5]. Alternatively, it may be formed through the reversal of a peptidase reaction under specific physiological conditions.

Diagram: Hypothetical Biosynthesis of L-Aspartyl-L-Alanine

Caption: Hypothetical enzymatic synthesis of L-Aspartyl-L-Alanine.

Probable Metabolism and Degradation

L-Aspartyl-L-Alanine is expected to be hydrolyzed into its constituent amino acids by various peptidases. Dipeptidases, such as carnosinases (CN1 and CN2) and other aminoacyl-histidine dipeptidases, are known to cleave a wide range of dipeptides and are present in various tissues, including the brain[6][7]. The susceptibility of the aspartyl-alanine peptide bond to these enzymes would regulate its half-life and bioavailability.

Diagram: Probable Hydrolysis of L-Aspartyl-L-Alanine

Caption: Enzymatic degradation of L-Aspartyl-L-Alanine.

Potential Endogenous Functions

Based on the known functions of L-aspartate and L-alanine, several potential roles for L-Aspartyl-L-Alanine can be hypothesized.

Neuromodulation and Neurotransmission

L-aspartate is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors, albeit less potently than glutamate[2]. L-alanine can also modulate neuronal activity[8]. Therefore, L-Aspartyl-L-Alanine could potentially function as a neuromodulator or a precursor to L-aspartate in the central nervous system. It might interact with glutamate (B1630785) receptors or have its own specific receptor population.

Metabolic Regulation

Both L-aspartate and L-alanine are key players in central energy metabolism[3][4]. L-alanine is a major gluconeogenic precursor, and L-aspartate is an intermediate in the urea (B33335) cycle and the malate-aspartate shuttle. L-Aspartyl-L-Alanine could serve as a transportable source of these amino acids, delivering them to tissues with high metabolic demands.

Quantitative Data

Direct quantitative data on the endogenous concentrations, receptor binding affinities, and enzyme kinetics of L-Aspartyl-L-Alanine are currently not available in the public domain. The following tables are presented as templates for organizing future experimental findings.

Table 1: Endogenous Concentrations of L-Aspartyl-L-Alanine

| Tissue/Fluid | Species | Concentration (µM) | Method of Detection | Reference |

| Brain (Cortex) | Rat | Data not available | LC-MS/MS | |

| Plasma | Human | Data not available | LC-MS/MS | |

| Cerebrospinal Fluid | Human | Data not available | LC-MS/MS |

Table 2: Receptor Binding Affinity of L-Aspartyl-L-Alanine

| Receptor | Ligand | Ki (nM) | Assay Type | Reference |

| NMDA Receptor | L-Aspartyl-L-Alanine | Data not available | Radioligand Binding | |

| AMPA Receptor | L-Aspartyl-L-Alanine | Data not available | Radioligand Binding | |

| Putative Receptor X | L-Aspartyl-L-Alanine | Data not available | Radioligand Binding |

Table 3: Enzyme Kinetics for L-Aspartyl-L-Alanine Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Dipeptidase (e.g., Carnosinase) | L-Aspartyl-L-Alanine | Data not available | Data not available | |

| Putative Synthetase | L-Aspartate, L-Alanine | Data not available | Data not available |

Experimental Protocols

To facilitate the investigation of L-Aspartyl-L-Alanine's endogenous functions, detailed protocols for key experiments are provided below.

Quantification of L-Aspartyl-L-Alanine in Biological Samples using LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of L-Aspartyl-L-Alanine in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.

Materials:

-

L-Aspartyl-L-Alanine analytical standard

-

Stable isotope-labeled L-Aspartyl-L-Alanine (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Plasma/CSF: To 100 µL of sample, add 10 µL of internal standard solution and 300 µL of ACN to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Brain Tissue: Homogenize tissue in 4 volumes of ice-cold 50% ACN. Add internal standard, vortex, and centrifuge. Collect the supernatant.

-

-

Solid Phase Extraction (optional for cleaner samples):

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the previous step.

-

Wash the cartridge with water.

-

Elute the dipeptide with a suitable solvent (e.g., 50% ACN with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable HPLC column (e.g., a HILIC column for polar compounds).

-

Use a gradient elution with mobile phases consisting of ACN and water with 0.1% FA.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Optimize MRM transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standard.

-

Quantify the concentration of L-Aspartyl-L-Alanine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Diagram: Workflow for Quantification of L-Aspartyl-L-Alanine

Caption: Workflow for quantifying L-Aspartyl-L-Alanine via LC-MS/MS.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of L-Aspartyl-L-Alanine for a putative receptor, such as the NMDA receptor.

Materials:

-

Membrane preparation from cells or tissue expressing the receptor of interest

-

Radiolabeled ligand specific for the receptor (e.g., [³H]MK-801 for the NMDA receptor)

-

L-Aspartyl-L-Alanine

-

Unlabeled specific ligand (for determining non-specific binding)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, and the radiolabeled ligand at a concentration near its Kd.

-

Add varying concentrations of L-Aspartyl-L-Alanine (the competitor).

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled specific ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of L-Aspartyl-L-Alanine.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

The endogenous dipeptide L-Aspartyl-L-Alanine remains a molecule of significant interest with largely unexplored physiological functions. Based on the established roles of its constituent amino acids, it is plausible that this dipeptide plays a role in neuromodulation and metabolic regulation. The experimental protocols detailed in this guide provide a framework for future research aimed at elucidating its specific functions. Key future directions should include:

-

Comprehensive Profiling: Utilizing advanced peptidomics to determine the precise concentrations of L-Aspartyl-L-Alanine in various tissues and biofluids under different physiological and pathological conditions.

-

Receptor Identification: Employing unbiased screening approaches to identify specific receptors or transporters for L-Aspartyl-L-Alanine.

-

Functional Studies: Conducting in vitro and in vivo studies to assess the effects of L-Aspartyl-L-Alanine on neuronal activity, metabolic pathways, and behavior.

A thorough investigation into the endogenous functions of L-Aspartyl-L-Alanine will not only enhance our understanding of dipeptide biology but may also reveal novel therapeutic targets for a range of disorders.

References

- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartic acid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uwec.edu [chem.uwec.edu]

- 6. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid concentrations in cerebrospinal fluid and plasma in Alzheimer's disease and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Asp-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the dipeptide H-Asp-Ala-OH, also known as L-Aspartyl-L-Alanine. Comprised of the amino acids aspartic acid and alanine (B10760859), this molecule serves as a fundamental building block in peptide synthesis and various biochemical applications. Its structure and properties are of significant interest in fields ranging from biochemistry to pharmaceutical development.[1]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Parameter | Value |

| Molecular Formula | C7H12N2O5[1][2][3][4][5] |

| Molecular Weight | 204.18 g/mol [1][2][3][4][6] |

| CAS Number | 13433-02-8[2][4] |

| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of dipeptides such as this compound are typically developed as part of specific research objectives and are often proprietary or published in specialized scientific literature. However, general methodologies for peptide synthesis are well-established.